Superior Clinical Effectiveness vs. Bromhexine in Pediatric Respiratory Inflammation
In a comparative clinical study involving 26 children with respiratory tract inflammation, guacetisal demonstrated greater clinical effectiveness than the well-known mucolytic bromhexine [1]. The study evaluated the therapeutic response using a pediatric suspension formulation of guacetisal (Broncaspin) against a bromhexine suspension [1].
| Evidence Dimension | Clinical effectiveness in pediatric respiratory inflammation |
|---|---|
| Target Compound Data | Greater clinical effectiveness |
| Comparator Or Baseline | Bromhexine (pediatric suspension) |
| Quantified Difference | Qualitative assessment of 'greater clinical effectiveness' |
| Conditions | 26 children with respiratory tract inflammation in a comparative clinical trial |
Why This Matters
This direct comparison provides evidence for selecting guacetisal over bromhexine in pediatric respiratory inflammatory conditions, supporting procurement decisions where a mucolytic with anti-inflammatory action is preferred.
- [1] Daroda, C., Galluzzo, C., Porzia, R., Riva, E., Giovannini, M. (1981). [The use of a new balsamic expectorant in bronchopulmonary pathology in children]. Minerva Medica, 72(7), 363-6. PMID: 7017486. View Source
